molecular formula C15H28N2O3 B1374902 Tert-butyl 3-(aminomethyl)-2-oxa-9-azaspiro[5.5]undecane-9-carboxylate CAS No. 1160246-99-0

Tert-butyl 3-(aminomethyl)-2-oxa-9-azaspiro[5.5]undecane-9-carboxylate

Cat. No. B1374902
M. Wt: 284.39 g/mol
InChI Key: PIQKTGXRLAEQBB-UHFFFAOYSA-N
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Description

Tert-butyl 3-(aminomethyl)-2-oxa-9-azaspiro[5.5]undecane-9-carboxylate is a chemical compound with the molecular formula C16H30N2O2 . It is a derivative of the 3,9-diazaspiro[5.5]undecane class of compounds .


Synthesis Analysis

The synthesis of this compound involves the use of palladium on carbon (Pd/C) as a catalyst under an argon atmosphere . The reaction is carried out in tetrahydrofuran (THF) solution at 40°C for 40 hours under 45 Psi .


Molecular Structure Analysis

The InChI code for this compound is 1S/C16H30N2O2/c1-15(2,3)20-14(19)18-10-8-16(9-11-18)6-4-13(12-17)5-7-16/h13H,4-12,17H2,1-3H3 . This indicates that the compound has a spirocyclic structure with two nitrogen atoms and an oxygen atom incorporated into the ring system .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 282.43 g/mol . It is an oil at room temperature and should be stored at 4°C .

Scientific Research Applications

Synthesis and Structural Analysis

Tert-butyl 3-(aminomethyl)-2-oxa-9-azaspiro[5.5]undecane-9-carboxylate and its related compounds have been a subject of interest in the field of organic synthesis. Research conducted by Moskalenko and Boev (2012) focused on developing methods for synthesizing spirocyclic compounds like tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate. These methods are valuable for preparing heterocyclic compounds potentially having biological activity (Moskalenko & Boev, 2012). Moriguchi et al. (2014) synthesized tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, a compound with a complex structure including a lactone moiety and a piperidine ring. This research contributes to the understanding of the molecular structure of such compounds (Moriguchi et al., 2014).

Potential in Drug Synthesis and Peptidomimetics

These compounds are also explored for their potential in drug synthesis and as peptidomimetics. Mandal et al. (2005) discussed the synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a compound useful for further selective derivation in drug discovery (Mandal et al., 2005). In 2022, Lukin et al. explored derivatives of 1-oxa-9-azaspiro[5.5]undecane in the synthesis of new fluoroquinolone derivatives, showing potential antibacterial properties (Lukin et al., 2022).

Advanced Chemical Research

Further, these compounds are central to advanced chemical research involving stereoselective synthesis and analysis. Kashiwagi et al. (2003) discussed the asymmetric electrochemical lactonization of diols using a chiral 1-azaspiro[5.5]undecane N-oxyl radical, demonstrating the importance of these structures in chiral synthesis (Kashiwagi et al., 2003).

Safety And Hazards

The compound is classified as a danger according to its safety information. It has hazard statements H315, H318, H335, indicating that it can cause skin irritation, serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

tert-butyl 3-(aminomethyl)-2-oxa-9-azaspiro[5.5]undecane-9-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N2O3/c1-14(2,3)20-13(18)17-8-6-15(7-9-17)5-4-12(10-16)19-11-15/h12H,4-11,16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIQKTGXRLAEQBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CCC(OC2)CN)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701139538
Record name 1,1-Dimethylethyl 3-(aminomethyl)-2-oxa-9-azaspiro[5.5]undecane-9-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701139538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-(aminomethyl)-2-oxa-9-azaspiro[5.5]undecane-9-carboxylate

CAS RN

1160246-99-0
Record name 1,1-Dimethylethyl 3-(aminomethyl)-2-oxa-9-azaspiro[5.5]undecane-9-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160246-99-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 3-(aminomethyl)-2-oxa-9-azaspiro[5.5]undecane-9-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701139538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 3-(aminomethyl)-2-oxa-9-azaspiro[5.5]undecane-9-carboxylate
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Tert-butyl 3-(aminomethyl)-2-oxa-9-azaspiro[5.5]undecane-9-carboxylate
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Tert-butyl 3-(aminomethyl)-2-oxa-9-azaspiro[5.5]undecane-9-carboxylate
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Tert-butyl 3-(aminomethyl)-2-oxa-9-azaspiro[5.5]undecane-9-carboxylate
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Tert-butyl 3-(aminomethyl)-2-oxa-9-azaspiro[5.5]undecane-9-carboxylate
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Tert-butyl 3-(aminomethyl)-2-oxa-9-azaspiro[5.5]undecane-9-carboxylate

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